4-Chloro-2-fluoro-6-methylbenzonitrile
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Overview
Description
4-Chloro-2-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used primarily in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-6-methylbenzonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-fluoro-6-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions typically include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as 4-amino-2-fluoro-6-methylbenzonitrile.
Reduction: 4-chloro-2-fluoro-6-methylbenzylamine.
Oxidation: 4-chloro-2-fluoro-6-methylbenzoic acid.
Scientific Research Applications
4-Chloro-2-fluoro-6-methylbenzonitrile is utilized in various scientific research applications, including:
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Chemical research: In the study of reaction mechanisms and the development of new synthetic methodologies.
Material science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-6-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
2-Fluoro-6-methylbenzonitrile: Similar structure but lacks the chlorine atom.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANFQUYARGFMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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